Antibacterial agent 171
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 171 involves multiple steps, starting with the preparation of the core structure followed by functionalization to enhance its antibacterial properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents to introduce antibacterial functionalities.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification processes: Such as crystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 171 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted with other groups using reagents like halogens.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 171 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in research to understand bacterial resistance and develop strategies to combat resistant strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Wirkmechanismus
The mechanism of action of antibacterial agent 171 involves:
Inhibition of bacterial cell wall synthesis: The compound interferes with the synthesis of peptidoglycan, an essential component of the bacterial cell wall.
Disruption of bacterial membrane potential: It disrupts the membrane potential, leading to cell lysis and death.
Binding to bacterial DNA: The compound binds to bacterial DNA, inhibiting replication and transcription
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 171 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:
Penicillin: Effective against gram-positive bacteria but less effective against gram-negative bacteria.
Tetracycline: Broad-spectrum antibiotic but with a different mechanism of action.
Ciprofloxacin: Effective against a wide range of bacteria but with different molecular targets
Eigenschaften
Molekularformel |
C63H94N14O25 |
---|---|
Molekulargewicht |
1447.5 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R,4S)-5-[[(2R,3S)-2-[[(2R,3S)-2,3-dihydroxybutanoyl]amino]-3-hydroxy-3-(3-methylimidazol-4-yl)propanoyl]amino]-2,3-dihydroxy-4-methoxypentanoyl]-methylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-[(2S)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H94N14O25/c1-30(79)44(85)55(93)71-43(45(86)37-24-64-29-74(37)9)54(92)66-25-40(102-11)46(87)47(88)60(98)75(10)36(20-31-16-13-12-14-17-31)53(91)67-26-41(82)70-49(62(5,6)99)57(95)69-34(28-78)51(89)73-50(63(7,8)100)58(96)72-48(61(2,3)4)56(94)68-33(22-42(83)84)59(97)76-19-15-18-35(76)52(90)65-23-32-21-38(80)39(81)27-77(32)101/h12-14,16-17,21,24,27,29-30,33-36,40,43-50,78-79,81,85-88,99-101H,15,18-20,22-23,25-26,28H2,1-11H3,(H,65,90)(H,66,92)(H,67,91)(H,68,94)(H,69,95)(H,70,82)(H,71,93)(H,72,96)(H,73,89)(H,83,84)/t30-,33-,34-,35-,36-,40-,43+,44+,45+,46-,47-,48+,49+,50+/m0/s1 |
InChI-Schlüssel |
GMKYGNLRVOSWJW-NKRKLCNISA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)N[C@H]([C@@H](C1=CN=CN1C)O)C(=O)NC[C@@H]([C@@H]([C@@H](C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Kanonische SMILES |
CC(C(C(=O)NC(C(C1=CN=CN1C)O)C(=O)NCC(C(C(C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C(=O)NC(CO)C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.